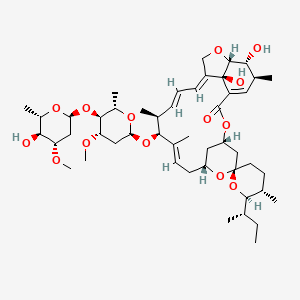

2,3-Dehydro-3,4-dihydro ivermectin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H74O14 |

|---|---|

Molecular Weight |

875.1 g/mol |

IUPAC Name |

(4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,22S,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,29-,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

InChI Key |

AZSRBVAPBFWEGT-UQJGBDTDSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(=C[C@@H]([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Structure Elucidation of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of the avermectin family of 16-membered macrocyclic lactones. During its synthesis, storage, and under stress conditions, various related substances, including degradation products and process impurities, can arise. The identification and characterization of these impurities are critical for ensuring the quality, safety, and efficacy of ivermectin drug products.

This technical guide focuses on the structure elucidation of a specific ivermectin impurity known as 2,3-Dehydro-3,4-dihydro ivermectin . This compound is listed in the European Pharmacopoeia as Ivermectin EP Impurity I . Its proper identification is crucial for release testing and stability studies of ivermectin.

The structure of this compound is characterized by the introduction of a double bond between the C2 and C3 positions and the saturation of the C3-C4 bond relative to the parent ivermectin structure. This guide will outline the methodologies and data integral to confirming this structure.

Basic Information:

| Identifier | Value |

| Systematic Name | (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a |

| Common Names | This compound, Ivermectin EP Impurity I |

| CAS Number | 1135339-49-9 |

| Molecular Formula | C₄₈H₇₄O₁₄ |

| Molecular Weight | 875.09 g/mol |

Analytical Strategy for Structure Elucidation

The definitive identification of this compound relies on a combination of chromatographic separation and spectroscopic analysis. A typical workflow involves the isolation of the impurity from the bulk ivermectin drug substance, followed by detailed characterization using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are based on methodologies reported for the analysis of ivermectin and its degradation products.

Isolation by Preparative High-Performance Liquid Chromatography (HPLC)

-

Objective: To isolate a sufficient quantity of this compound for spectroscopic analysis.

-

Instrumentation: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water. The exact composition should be optimized to achieve sufficient resolution between ivermectin and its impurities.

-

Flow Rate: Appropriate for the column dimensions, typically in the range of 15-25 mL/min.

-

Detection: UV detection at a wavelength where ivermectin and its impurities show significant absorbance (e.g., 245 nm).

-

Procedure:

-

Dissolve a known quantity of ivermectin bulk material, potentially enriched with the impurity through forced degradation, in the mobile phase or a suitable solvent.

-

Perform repeated injections onto the preparative HPLC system.

-

Collect the fractions corresponding to the elution time of this compound.

-

Pool the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.

-

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the accurate mass and elemental composition of the impurity and to study its fragmentation pattern.

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for avermectins.

-

Procedure:

-

Dissolve the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system.

-

Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

-

Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

-

Analyze the fragmentation data to identify characteristic losses and structural fragments that can help in elucidating the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain detailed structural information, including the connectivity of atoms and stereochemistry.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

1D NMR: ¹H NMR and ¹³C NMR to observe the chemical shifts of all proton and carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

-

Procedure:

-

Dissolve an adequate amount of the isolated impurity in the chosen deuterated solvent.

-

Acquire the suite of 1D and 2D NMR spectra.

-

Process and analyze the spectra to assign all proton and carbon signals and to piece together the molecular structure.

-

Data Presentation

While the full experimental dataset for this compound is not publicly available in its entirety, this section outlines how the data would be presented for a comprehensive analysis.

Mass Spectrometry Data

The HRMS data would confirm the elemental composition, and the MS/MS data would provide evidence for the structural modifications compared to ivermectin.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₄₈H₇₄O₁₄ |

| Monoisotopic Mass | 874.5079 g/mol |

| Observed [M+H]⁺ | Value to be determined experimentally |

| Observed [M+Na]⁺ | Value to be determined experimentally |

| Key MS/MS Fragments | Fragments corresponding to the loss of the disaccharide moiety and specific cleavages of the macrocyclic ring. The fragmentation pattern would be compared to that of ivermectin to pinpoint the location of the structural changes. |

NMR Spectroscopic Data

The NMR data is the most definitive for structure elucidation. The key differences in the ¹H and ¹³C NMR spectra of this compound compared to ivermectin would be observed in the signals corresponding to the C2, C3, and C4 positions.

Table of Expected ¹H and ¹³C NMR Chemical Shift Changes (in CDCl₃):

| Position | Ivermectin (Approx. δ) | This compound (Expected δ and Multiplicity) | Rationale for Change |

| H-2 | ~3.9 ppm | Expected to be absent or shifted significantly due to the double bond. | Change in hybridization from sp³ to sp². |

| H-3 | ~5.8 ppm | Expected to be shifted downfield and show coupling to H-4. | Olefinic proton in a new electronic environment. |

| H-4 | ~3.3 ppm | Expected to be shifted, with a different multiplicity due to the saturated C3-C4 bond. | Change from an allylic to an aliphatic environment. |

| C-2 | ~67 ppm | Expected to be shifted downfield into the olefinic region (~120-140 ppm). | Change in hybridization from sp³ to sp². |

| C-3 | ~138 ppm | Expected to be in the olefinic region (~120-140 ppm). | Change in hybridization from sp³ to sp². |

| C-4 | ~40 ppm | Expected to show a slight upfield or downfield shift. | Change in the electronic environment due to the adjacent double bond. |

Note: The exact chemical shifts and coupling constants would need to be determined from the experimental spectra.

Proposed Degradation Pathway

The formation of this compound can be rationalized through a dehydration reaction under acidic or thermal stress conditions, leading to the formation of a double bond.

Conclusion

The structure elucidation of this compound (Ivermectin EP Impurity I) is a critical component of the analytical quality control of ivermectin. A systematic approach combining chromatographic isolation with advanced spectroscopic techniques, particularly high-resolution mass spectrometry and multidimensional NMR, is essential for its unambiguous identification. While complete, publicly available datasets are scarce, the methodologies and expected data outlined in this guide provide a robust framework for researchers and scientists in the pharmaceutical industry to successfully characterize this and other related ivermectin impurities.

The Biological Activity of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic drug ivermectin. The primary focus of this document is its demonstrated efficacy against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. This guide synthesizes available quantitative data, outlines detailed experimental protocols for assessing its bioactivity, and presents visual representations of relevant biological pathways and experimental workflows. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

Ivermectin, a macrocyclic lactone derived from avermectin, is a cornerstone in the treatment of various parasitic diseases in both veterinary and human medicine.[1][2] Its mechanism of action in invertebrates primarily involves the modulation of glutamate-gated chloride ion channels, leading to paralysis and death of the parasite.[3] In recent years, the therapeutic potential of ivermectin and its derivatives has been explored for a wider range of applications, including antiviral, antimalarial, and anticancer activities.[4][5]

This compound is a synthetic analog of ivermectin, also identified by the chemical name (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a.[6] Research has highlighted its specific and potent activity against the protozoan parasite Leishmania amazonensis, demonstrating its potential as a leishmanicidal agent.[7][8] This guide delves into the specifics of this biological activity.

Quantitative Biological Activity

The primary reported biological activity of this compound is its leishmanicidal effect. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Activity against Leishmania amazonensis

| Parasite Stage | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |

| Promastigotes | 13.8 | Pentostam | > 1600 |

| Amastigotes | 3.6 | Amphotericin B | 0.08 |

Data sourced from dos Santos et al., 2009.[8]

Table 2: Cytotoxicity Data

| Cell Line | IC₅₀ (µM) |

| Murine Macrophages | 65.5 |

Data sourced from dos Santos et al., 2009.[8]

Potential Mechanisms of Action

While the precise signaling pathway for this compound in Leishmania has not been fully elucidated, studies on ivermectin and its analogs suggest several potential mechanisms. Ivermectin has been shown to target the parasite's mitochondria, leading to mitochondrial dysfunction.[1] Additionally, ivermectin analogs have been investigated for their inhibitory effects on mammalian P-type ATPases, which are also present in Leishmania and are crucial for ion homeostasis.[9][10]

The diagram below illustrates a hypothetical signaling pathway for the leishmanicidal activity of ivermectin analogs.

Caption: Hypothetical mechanism of action for this compound in Leishmania.

Experimental Protocols

The following are detailed, representative protocols for the key in vitro assays used to determine the biological activity of this compound.

Anti-promastigote Activity Assay

This assay determines the effect of the compound on the proliferative, extracellular stage of the Leishmania parasite.

Caption: Experimental workflow for determining anti-promastigote activity.

Methodology:

-

Parasite Culture: Leishmania amazonensis promastigotes are cultured at 26°C in a suitable medium (e.g., Schneider's insect medium) supplemented with 10% fetal bovine serum (FBS).

-

Preparation of Test Compound: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Assay Procedure:

-

Promastigotes in the late logarithmic or early stationary phase of growth are harvested and resuspended in fresh medium to a concentration of 1 x 10⁶ parasites/mL.

-

100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.

-

100 µL of the diluted compound solutions are added to the wells in triplicate. Control wells containing medium with and without the maximum concentration of DMSO are included.

-

The plates are incubated at 26°C for 72 hours.

-

-

Viability Assessment: Parasite viability is determined by a suitable method, such as direct counting using a hemocytometer or a colorimetric assay (e.g., MTT or resazurin).

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis of the dose-response curves.

Anti-amastigote Activity Assay

This assay evaluates the compound's efficacy against the intracellular, clinically relevant stage of the parasite.

Caption: Experimental workflow for determining anti-amastigote activity.

Methodology:

-

Macrophage Culture: Peritoneal macrophages are harvested from mice (e.g., BALB/c) or a suitable macrophage cell line (e.g., J774) is used. Cells are plated on glass coverslips in 24-well plates and allowed to adhere.

-

Infection: Macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated to allow for phagocytosis.

-

Removal of Extracellular Parasites: After the infection period, non-phagocytosed promastigotes are removed by washing with warm medium.

-

Compound Treatment: Fresh medium containing serial dilutions of this compound is added to the wells.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Quantification of Infection:

-

Coverslips are fixed with methanol and stained with Giemsa.

-

The number of amastigotes per 100 macrophages is determined by light microscopy.

-

-

Data Analysis: The IC₅₀ is calculated from the dose-response curve, representing the concentration of the compound that reduces the parasite load by 50% compared to untreated controls.

Macrophage Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the selectivity of the compound, ensuring that its anti-parasitic activity is not due to general toxicity to the host cells.

Methodology:

-

Cell Culture: Macrophages are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the anti-amastigote assay.

-

MTT Assay:

-

10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (IC₅₀) is determined from the dose-response curve.

Conclusion

This compound demonstrates significant in vitro activity against Leishmania amazonensis, with a favorable selectivity index. Its efficacy against the intracellular amastigote stage suggests its potential as a lead compound for the development of new leishmanicidal drugs. Further research is warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy and safety profile, and explore its activity against other Leishmania species. The protocols and data presented in this guide provide a solid foundation for these future investigations.

References

- 1. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased P-type ATPase activity in Leishmania tropica resistant to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. med.nyu.edu [med.nyu.edu]

- 5. Different Mutations in a P-type ATPase Transporter in Leishmania Parasites are Associated with Cross-resistance to Two Leading Drugs by Distinct Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro (1990) | Mario Ferrari | 572 Citations [scispace.com]

- 7. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. P-type transport ATPases in Leishmania and Trypanosoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Ivermectin Impurity: 2,3-Dehydro-3,4-dihydro ivermectin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ivermectin impurity, 2,3-Dehydro-3,4-dihydro ivermectin, also known as Ivermectin EP Impurity I. Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of avermectin, a class of 16-membered macrocyclic lactones.[] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact both the efficacy and safety of the final drug product. This document details the chemical identity, formation, and analytical quantification of this compound. It also summarizes the available data on its biological activity and toxicological profile, and outlines the pharmacopoeial limits for this and other related substances in ivermectin formulations. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, formulation development, and regulatory submission of ivermectin-containing products.

Introduction to Ivermectin and its Impurities

Ivermectin is a potent endectocide used in both human and veterinary medicine to treat a variety of parasitic infections.[] It is a mixture of two homologous compounds, 22,23-dihydroavermectin B1a (H2B1a) and 22,23-dihydroavermectin B1b (H2B1b), with the former being the major component. The manufacturing process of ivermectin, which involves the catalytic hydrogenation of avermectin, can lead to the formation of various process-related impurities and degradation products.[2] The identification, quantification, and control of these impurities are mandated by regulatory agencies worldwide to ensure the quality, safety, and efficacy of the drug product.

One such impurity is this compound. Its presence in the final drug substance is carefully monitored and controlled within specified limits.

Chemical Profile of this compound

Chemical Structure:

-

Chemical Name: 2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a[3]

-

Synonyms: Ivermectin EP Impurity I, Δ2,3 H2B1a Ivermectin

-

CAS Number: 1135339-49-9[2]

-

Molecular Formula: C₄₈H₇₄O₁₄[2]

-

Molecular Weight: 875.09 g/mol [2]

Formation and Prevalence

This compound is primarily considered a degradation product of ivermectin. Forced degradation studies have shown that ivermectin is susceptible to degradation under various stress conditions, including:

-

Acidic and Basic Hydrolysis: Ivermectin degrades in both acidic and alkaline environments.[4]

-

Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.[4]

-

Photolysis: Ivermectin is sensitive to light and can degrade upon exposure to UV radiation.[4]

The formation of this compound likely involves dehydration and rearrangement reactions within the ivermectin molecule under these stress conditions.

Prevalence and Pharmacopoeial Limits

The acceptable levels of impurities in ivermectin are defined in various pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

| Impurity/Related Substance | Pharmacopoeia | Specification |

| Peak with a relative retention time of about 1.3 to 1.5 | USP | For Ivermectin Paste, the limit for any peak with a relative retention time of 1.3–1.5 is not more than 3.0%.[5] This relative retention time may correspond to this compound under the specified chromatographic conditions. |

| Ivermectin EP Impurity I | Ph. Eur. | The European Pharmacopoeia lists "Ivermectin EP Impurity I" with the same CAS number as this compound, and sets limits for this and other specified and unspecified impurities.[2] |

| Any other individual impurity | USP | Not more than 1.0% of any other single impurity is found.[5] |

| Total impurities | USP | The total of all impurities should not exceed 6.0%.[5] |

Experimental Protocols

The quantification of this compound and other related substances in ivermectin drug substance and product is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection.

Representative HPLC Method for Ivermectin and Related Substances

This protocol is a composite representation based on several published methods for the analysis of ivermectin and its impurities.[6][7]

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile, methanol, and water. A common ratio is approximately 55:35:10 (v/v/v). The exact composition may be adjusted to achieve the desired separation.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection Wavelength: 245 nm or 254 nm.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

Injection Volume: 20 µL.

Sample Preparation:

-

Standard Solution: Prepare a standard solution of USP Ivermectin Reference Standard in methanol at a known concentration (e.g., 0.4 mg/mL).

-

Test Solution: Accurately weigh and dissolve the ivermectin sample (drug substance or formulation) in methanol to obtain a solution with a concentration similar to the standard solution. Sonication may be used to aid dissolution.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram. The two main peaks correspond to the H2B1b and H2B1a components of ivermectin.

-

Inject the test solution and record the chromatogram for a run time that is at least twice the retention time of the main ivermectin peak to ensure all impurities are eluted.

-

Identify the peak corresponding to this compound based on its relative retention time to the principal ivermectin peak (H2B1a). A reference standard of the impurity is required for unambiguous peak identification and accurate quantification.

-

Calculate the percentage of the impurity using the area normalization method or against a qualified reference standard of the impurity.

Biological Activity and Toxicology

While extensive research has been conducted on the biological activity and toxicology of ivermectin, data specifically on its impurity, this compound, is limited.

Known Biological Activity

A study has reported the biological activity of this compound against the protozoan parasite Leishmania amazonensis. The study also evaluated its cytotoxicity against macrophages.[8][9]

| Biological Activity | IC₅₀ Value |

| Activity against L. amazonensis promastigotes | 13.8 µM |

| Activity against L. amazonensis amastigotes | 3.6 µM |

| Cytotoxicity to macrophages | 65.5 µM |

These results indicate that while the impurity possesses some antiparasitic activity, it is also cytotoxic at higher concentrations.

Signaling Pathways

Currently, there is no publicly available scientific literature that specifically describes the signaling pathways affected by this compound. The parent compound, ivermectin, is known to modulate several signaling pathways, including the glutamate-gated chloride channels in invertebrates, and in mammalian cells, it has been shown to affect pathways such as AMPK/mTOR and the mitochondrial apoptosis pathway.[10][11] However, it cannot be assumed that this impurity interacts with the same pathways. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Toxicological Profile

Specific toxicological studies on this compound are not extensively reported in the public domain. The toxicological assessment of ivermectin products considers the overall impurity profile. The general toxicology of ivermectin is well-characterized, with high doses potentially leading to neurotoxicity. The stringent limits set by pharmacopoeias for this and other impurities are in place to ensure that their levels are well below those that would pose a significant safety risk.

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in an ivermectin sample.

References

- 2. researchgate.net [researchgate.net]

- 3. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development, pharmacokinetics and mode of action of ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's chemical properties, synthesis, and biological activity. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and experimental workflow.

Introduction

Ivermectin, a member of the avermectin family of 16-membered macrocyclic lactones, is a cornerstone in the treatment of various parasitic infections in both veterinary and human medicine.[1][2] Its discovery, originating from the bacterium Streptomyces avermitilis, was a landmark achievement in parasitology, earning the 2015 Nobel Prize in Physiology or Medicine.[1] The therapeutic potential of ivermectin has spurred further research into the synthesis of its derivatives to explore new biological activities and overcome potential resistance.

One such derivative is this compound. This analog is characterized by the introduction of a double bond between the C2 and C3 positions of the ivermectin core structure. This modification has been shown to impart significant antileishmanial activity. This guide will focus on the seminal work that led to the discovery and synthesis of this compound.

Chemical and Physical Properties

This compound is a semi-synthetic derivative of ivermectin. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C48H74O14 | [3] |

| Molecular Weight | 875.09 g/mol | [3] |

| CAS Number | 1135339-49-9 | [3] |

| Appearance | Solid | |

| Storage Conditions | -20°C | [3] |

| Solubility | Slightly soluble in chloroform and methanol |

Discovery and Biological Activity

The discovery of the biological activity of this compound was reported in a 2009 study by dos Santos et al., published in Bioorganic & Medicinal Chemistry. The research focused on creating a family of ivermectin analogs to evaluate their potential as leishmanicidal agents.

The study revealed that this compound exhibits potent activity against Leishmania amazonensis, the causative agent of leishmaniasis. The quantitative measures of its biological activity are detailed in the table below.

| Biological Target | Metric | Value (µM) | Source(s) |

| L. amazonensis promastigotes | IC50 | 13.8 | [3][4] |

| L. amazonensis amastigotes | IC50 | 3.6 | [3][4] |

| Macrophage cytotoxicity | IC50 | 65.5 | [3][4] |

Notably, the compound displayed significantly higher activity against the intracellular amastigote form of the parasite compared to the promastigote form, and it exhibited low cytotoxicity towards host macrophages, indicating a favorable therapeutic index.[3][4]

Synthesis of this compound

The synthesis of this compound is achieved through the chemical modification of commercially available ivermectin. The core of the synthesis involves a dehydrogenation reaction to introduce the C2-C3 double bond.

Synthetic Pathway

The overall synthetic scheme is depicted in the diagram below.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the work of dos Santos et al. (2009).

Materials:

-

Ivermectin

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution: Dissolve ivermectin in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: Add a molar excess of DDQ to the solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Note: This is a generalized protocol based on common chemical transformations for this type of reaction. The precise stoichiometry, reaction times, and purification conditions should be referenced from the original publication.

Experimental Workflow

The overall workflow from starting material to biological testing is illustrated below.

Caption: Experimental workflow for synthesis and evaluation.

Conclusion

This compound is a promising ivermectin analog with significant leishmanicidal activity. Its synthesis from a readily available starting material makes it an attractive candidate for further drug development. The data presented in this guide, drawn from the foundational research in this area, provides a solid basis for researchers and scientists to build upon. Future work could focus on optimizing the synthesis, exploring the mechanism of action, and evaluating the in vivo efficacy of this compound.

References

Physicochemical Properties of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dehydro-3,4-dihydro ivermectin is a derivative of the potent macrocyclic lactone anthelmintic agent, ivermectin. As an analog, it shares structural similarities with the parent compound and is of significant interest for its potential biological activities, including its action against Leishmania amazonensis.[1][2][3][4][5] A thorough understanding of its physicochemical properties is fundamental for the development of novel therapeutic applications, formulation design, and analytical method development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside adaptable experimental protocols for their determination.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. Therefore, where specific data for the derivative is unavailable, properties of the parent compound, ivermectin, are provided as a close approximation due to their structural similarity.

Table 1: General and Physicochemical Properties

| Property | Value (this compound) | Value (Ivermectin - for comparison) |

| Chemical Structure | (Structure not available for direct display) | A mixture of ≥80% 22,23-dihydroavermectin B1a and ≤20% 22,23-dihydroavermectin B1b |

| CAS Number | 1135339-49-9[1][3][4][5][6] | 70288-86-7 |

| Molecular Formula | C₄₈H₇₄O₁₄[2][3][4][5][7] | C₄₈H₇₄O₁₄ (B1a) / C₄₇H₇₂O₁₄ (B1b) |

| Molecular Weight | 875.09 g/mol [3][4][5][7] | 875.10 g/mol (B1a) / 861.07 g/mol (B1b) |

| Appearance | - | White to yellowish-white, crystalline powder |

| Melting Point | Not explicitly reported | >155 °C (decomposes)[8][9] |

| Boiling Point | Not reported | Not reported |

| pKa | Not reported | Not reported |

| LogP (Octanol/Water) | Not explicitly reported | ~4.1 (Calculated for Ivermectin B1a)[7] |

| Solubility | Slightly soluble in Chloroform and Methanol[2] | Practically insoluble in water. Soluble in methanol, ethanol, methyl ethyl ketone, acetone, acetonitrile, and ethyl acetate.[6] |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent (-80°C): 6 months[10] | -20°C for long-term storage[8] |

Experimental Protocols

Melting Point Determination

The melting point of a solid compound can be determined using the capillary melting point method.

Apparatus:

-

Digital melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Ensure the sample is completely dry.

-

If necessary, finely grind the crystalline sample using a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 10-20°C per minute) for a preliminary determination of the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or rotator

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or a validated HPLC method.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its action as an ivermectin analog suggests it may interact with similar targets. The primary mechanism of action for ivermectin in invertebrates is the potentiation of glutamate-gated chloride channels (GluClRs), leading to paralysis. In mammals, ivermectin can modulate P2X4 receptors, which are involved in various physiological processes.

Proposed Mechanism of Action at Glutamate-Gated Chloride Channels (Invertebrates)

Ivermectin binds to and potentiates the activity of GluClRs, which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis of the organism.

Caption: Proposed signaling pathway of ivermectin analogs at invertebrate GluClRs.

Modulation of P2X4 Receptors (Mammalian)

Ivermectin acts as a positive allosteric modulator of P2X4 receptors, which are ATP-gated ion channels. This modulation enhances the receptor's response to ATP, leading to increased cation influx and downstream cellular effects.

Caption: Modulation of mammalian P2X4 receptor signaling by ivermectin analogs.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and provides adaptable experimental protocols for its further characterization. While specific experimental values for this derivative are sparse, the data for the parent compound, ivermectin, offers a valuable reference point for researchers. The elucidation of its precise physicochemical properties is crucial for advancing its potential therapeutic applications and will undoubtedly be a focus of future research in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Ivermectin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (Mixture of Diastereomers)>85% [lgcstandards.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. anexib.com [anexib.com]

- 7. (1R,4S,6R,10E,14E,16E,21R)-6'-butan-2-yl-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | C48H74O14 | CID 6427057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Formulation and Ex Vivo Evaluation of Ivermectin Within Different Nano-Drug Delivery Vehicles for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-Depth Technical Guide to 2,3-Dehydro-3,4-dihydro ivermectin (CAS: 1135339-49-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dehydro-3,4-dihydro ivermectin, a significant analog and impurity of the broad-spectrum antiparasitic agent, ivermectin. This document collates available data on its chemical and physical properties, provides detailed experimental protocols for its synthesis and biological evaluation, and explores its potential mechanism of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows and putative signaling pathways are visualized using diagrams. This guide is intended to be a valuable resource for researchers in medicinal chemistry, parasitology, and drug development.

Introduction

This compound (CAS: 1135339-49-9) is a derivative of ivermectin, a macrocyclic lactone widely used in veterinary and human medicine to treat a variety of parasitic infections.[1][2] This specific analog is also recognized in pharmacopeial standards as Ivermectin Impurity I or J.[3][][5][6] Structurally, it is characterized by a double bond in the C2-C3 position of the ivermectin backbone. While often studied in the context of being a process impurity in the manufacturing of ivermectin, research has also explored its intrinsic biological activities, particularly its potential as a leishmanicidal agent.[7][8] This guide aims to consolidate the technical information available for this compound to facilitate further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. The data has been aggregated from various chemical supplier safety data sheets and product information pages.

| Property | Value |

| CAS Number | 1135339-49-9 |

| Molecular Formula | C₄₈H₇₄O₁₄ |

| Molecular Weight | 875.1 g/mol |

| Appearance | Solid |

| Synonyms | Ivermectin Impurity I, Ivermectin Impurity J, (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C as a powder. In solvent, store at -80°C. |

Experimental Protocols

The following protocols are based on the methodologies described by dos Santos, A.R., et al. in Bioorganic & Medicinal Chemistry (2009).

Synthesis of this compound

This protocol describes the synthesis of this compound from commercial ivermectin.

Materials:

-

Commercial Ivermectin

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous solvents (e.g., toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve commercial ivermectin in an anhydrous solvent under an inert atmosphere.

-

Add a sub-stoichiometric amount of DBU to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹³C NMR spectroscopy, observing the disappearance of the starting material.

-

Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride).

-

Extract the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane-ethyl acetate) to yield pure this compound.

In vitro Leishmanicidal Activity Assay

This protocol details the evaluation of the biological activity of this compound against Leishmania amazonensis.

Materials:

-

Leishmania amazonensis promastigotes and amastigotes

-

Murine macrophages (e.g., J774 cell line)

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Positive control (e.g., Amphotericin B)

-

96-well microtiter plates

Procedure for Promastigote Assay:

-

Seed L. amazonensis promastigotes in a 96-well plate at a density of 1 x 10⁶ cells/well.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plate at 25°C for 72 hours.

-

Add MTT solution to each well and incubate for a further 4 hours.

-

Add a solubilizing agent (e.g., SDS) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Procedure for Amastigote Assay:

-

Seed murine macrophages in a 96-well plate and allow them to adhere.

-

Infect the macrophages with L. amazonensis promastigotes and incubate to allow for differentiation into amastigotes.

-

Remove non-internalized parasites by washing.

-

Add serial dilutions of this compound to the infected macrophages.

-

Incubate the plate at 37°C in a 5% CO₂ atmosphere for 72 hours.

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Determine the number of infected macrophages and the number of amastigotes per macrophage by microscopy.

-

Calculate the IC₅₀ value.

Procedure for Macrophage Cytotoxicity Assay:

-

Seed murine macrophages in a 96-well plate.

-

Add serial dilutions of this compound.

-

Incubate for 72 hours.

-

Perform an MTT assay as described for the promastigote assay.

-

Calculate the 50% cytotoxic concentration (CC₅₀).

Biological Activity and Data

This compound has demonstrated significant in vitro activity against Leishmania amazonensis.[7][8] The following table summarizes the reported biological activity data.

| Assay Type | Target Organism/Cell Line | IC₅₀ / CC₅₀ (µM) |

| Leishmanicidal | L. amazonensis promastigotes | 13.8 |

| Leishmanicidal | L. amazonensis amastigotes | 3.6 |

| Cytotoxicity | Murine Macrophages | 65.5 |

Data sourced from MedchemExpress and Cayman Chemical product descriptions referencing dos Santos et al. (2009).[7][8]

Putative Signaling Pathways and Mechanism of Action

The precise signaling pathway in Leishmania that is targeted by this compound has not been explicitly elucidated. However, based on the known mechanism of action of the parent compound, ivermectin, and related studies on its effects on Leishmania and host immune cells, a putative mechanism can be proposed.

Ivermectin is known to act on glutamate-gated chloride channels (GluCls) in invertebrates, leading to hyperpolarization of nerve and muscle cells, resulting in paralysis and death of the parasite.[1][9][10] While the existence of homologous GluCls in Leishmania is not definitively established, ivermectin may target other ion channels or have alternative mechanisms of action.

Furthermore, studies on ivermectin in the context of leishmaniasis suggest it can modulate the host immune response.[11] Ivermectin has been shown to promote a Th1-type immune response, which is crucial for controlling Leishmania infection, while suppressing the Th2 response that is associated with disease progression.[11] This involves influencing the expression of key transcription factors such as T-bet (for Th1) and GATA-3 (for Th2).[11] Additionally, some research points towards ivermectin targeting the parasite's mitochondria, leading to dysfunction and apoptosis.[12][13]

The following diagram illustrates a hypothetical signaling pathway for the leishmanicidal activity of ivermectin and its analogs, incorporating both direct effects on the parasite and immunomodulatory effects on the host cell.

Conclusion

This compound is a noteworthy analog of ivermectin with demonstrated in vitro activity against Leishmania amazonensis. This technical guide provides a consolidated resource of its chemical properties, detailed experimental protocols for its synthesis and biological evaluation, and a plausible mechanism of action based on current knowledge of ivermectin. The data presented herein should serve as a valuable starting point for researchers interested in the further development of ivermectin analogs as potential antiparasitic agents. Further studies are warranted to fully characterize this compound, elucidate its precise mechanism of action in Leishmania, and evaluate its in vivo efficacy and safety profile.

References

- 1. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. veeprho.com [veeprho.com]

- 5. Ivermectin EP Impurity J [hemarsh.com]

- 6. Ivermectin EP Impurity J | CAS No: NA [aquigenbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. The Impact of Ivermectin on Immune Response and Wound Healing in a Mouse Model Infected With Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dehydro-3,4-dihydro ivermectin: A Degradation Product of Ivermectin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of the avermectin family of macrocyclic lactones.[1][2] Its remarkable efficacy against a wide range of endo- and ectoparasites has made it a cornerstone in both veterinary and human medicine.[2] However, like all pharmaceutical compounds, ivermectin is susceptible to degradation under various environmental conditions, leading to the formation of related substances. One such degradation product is 2,3-Dehydro-3,4-dihydro ivermectin.

This technical guide provides a comprehensive overview of this compound, focusing on its formation as a degradation product of ivermectin. It is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the stability of ivermectin and the characterization of its degradation products. This guide will delve into the conditions leading to its formation, analytical methodologies for its detection and quantification, and a review of its known biological activities, while also highlighting areas where further research is needed.

Formation of this compound

The formation of this compound is a consequence of the chemical instability of the parent ivermectin molecule under certain stress conditions. Forced degradation studies are instrumental in identifying potential degradation products that could form under normal storage conditions or during manufacturing processes. These studies involve subjecting the drug substance to a variety of stressors that are more severe than accelerated stability conditions.

A comprehensive study by Adhikari and Rustum (2022) investigated the degradation of ivermectin under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][3] Their work provides a foundational understanding of the pathways leading to the formation of degradation products, including isomers and oxidative products. While the exact percentage of this compound formed under each condition is not detailed in the available literature, the study confirms that ivermectin is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress.[1][3]

Below is a summary of the conditions under which the degradation of ivermectin, and by extension the potential formation of this compound, has been observed.

Table 1: Summary of Forced Degradation Conditions for Ivermectin

| Stress Condition | Reagent/Parameters | Duration |

| Acidic Hydrolysis | 0.05 M HCl | 5 hours |

| Alkaline Hydrolysis | 0.025 M NaOH | 1 hour |

| Oxidation | 5% H₂O₂ | 21 hours |

| 15 mM K₂Cr₂O₇ | 15 hours | |

| Thermal Degradation | 80 °C (in solution) | 1 day |

| 80 °C (solid state) | 7 days | |

| Photolytic Degradation | 1.10 W/m² at 420 nm (in solution) | 8 hours |

| 1.10 W/m² at 420 nm (solid state) | 26.2 hours |

Data compiled from Adhikari and Rustum (2022) and related studies on avermectin degradation.

The formation of this compound likely involves dehydration and subsequent reduction reactions within the ivermectin molecule, though the precise chemical mechanisms under each stress condition require further elucidation.

Experimental Protocols

The identification and quantification of this compound necessitate robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful techniques for this purpose.

General Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of ivermectin in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 2.5 mg/mL).

-

Stress Application: Subject the ivermectin solutions to the stress conditions outlined in Table 1. For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

-

Neutralization: After the specified duration, neutralize the acidic and alkaline samples to prevent further degradation.

-

Sample Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC or LC-MS method.

Analytical Methodologies

A variety of analytical methods have been developed for the analysis of ivermectin and its related substances. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the matrix in which the analyte is being measured.

A stability-indicating HPLC method is essential for separating the degradation products from the parent drug and from each other.

-

Column: A reversed-phase column, such as a HALO C18 (150 x 4.6 mm, 2.7 µm), is commonly used.[1][3]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water or ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is typically employed to achieve optimal separation.

-

Detection: UV detection at a wavelength of around 245 nm is suitable for the quantification of ivermectin and its degradation products.[4]

-

Flow Rate: A flow rate of approximately 1.0-1.5 mL/min is generally used.

LC-MS/MS provides higher sensitivity and selectivity, making it ideal for the identification and quantification of trace-level degradation products.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of ivermectin and its analogues.

-

Mass Analysis: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

-

MRM Transitions: For quantitative analysis using a triple quadrupole mass spectrometer, specific multiple reaction monitoring (MRM) transitions for this compound would need to be determined.

Table 2: Summary of Analytical Methods for Ivermectin and Related Substances

| Technique | Column | Mobile Phase | Detection | Application |

| HPLC-UV | Zorbax Extend-C18 | Water and Acetonitrile/Methanol | 245 nm | Assay and related substances in oral paste[4] |

| HPLC-UV | HALO C18 | Gradient Elution | 254 nm | Assay and related substances in bulk drug[5] |

| LC-MS/MS | C8 analytical column | Acetonitrile and 0.1% acetic acid | MRM (Positive Mode) | Quantification in plasma and blood[6] |

| LC-MS/MS | Agilent Poroshell 120 EC-C18 | Acetonitrile and Ammonium formate | MRM (Positive Mode) | Quantification in plasma and whole blood[7][8] |

Biological Activity and Signaling Pathways

The biological activity of this compound is not as extensively studied as that of the parent compound. However, some research has indicated that it retains some anthelmintic and antiparasitic properties.

-

Activity against Leishmania amazonensis : this compound has shown activity against both the promastigote and amastigote stages of Leishmania amazonensis, with IC₅₀ values of 13.8 µM and 3.6 µM, respectively.[1] It exhibited lower cytotoxicity to macrophages (IC₅₀ = 65.5 µM), suggesting a degree of selectivity.[1]

Signaling Pathways: A Knowledge Gap

Currently, there is a significant lack of information in the scientific literature regarding the specific signaling pathways modulated by this compound in mammalian cells or other relevant biological systems.

For reference, the primary mechanism of action of ivermectin is its high affinity for glutamate-gated chloride ion channels found in the nerve and muscle cells of invertebrates.[9] Binding of ivermectin to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, followed by paralysis and death of the parasite.[9] It is plausible that this compound may have a similar mode of action, but this has not been experimentally confirmed.

Given the structural changes in the molecule, it is also possible that its binding affinity for these channels is altered, or that it may interact with other cellular targets. Further research is required to elucidate the specific molecular targets and signaling pathways affected by this degradation product.

Visualizations

Degradation Pathway of Ivermectin

References

- 1. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. merck.com [merck.com]

- 4. X-MOL [x-mol.net]

- 5. researchgate.net [researchgate.net]

- 6. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cellular and molecular biology-based update for ivermectin against COVID-19: is it effective or non-effective? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide for Researchers

For research, scientific, and drug development professionals.

This technical guide provides a comprehensive overview of the available in vitro data for "2,3-Dehydro-3,4-dihydro ivermectin," an analog and known impurity of the broad-spectrum antiparasitic agent, ivermectin. Due to the limited specific research on this particular derivative, this document also incorporates relevant in vitro methodologies and mechanistic insights from studies on the parent compound, ivermectin, to serve as a foundational resource for further investigation.

Introduction to this compound

This compound is structurally related to ivermectin, a macrocyclic lactone widely used in both human and veterinary medicine.[1] Ivermectin itself is a mixture of two homologous compounds, with at least 80% being 22,23-dihydroavermectin B1a and no more than 20% being 22,23-dihydroavermectin B1b.[1] As an analog and impurity, understanding the biological activity of this compound is crucial for both efficacy and safety assessments of ivermectin-based therapies.

Quantitative In Vitro Data

The publicly available in vitro quantitative data for this compound is currently limited to its activity against the protozoan parasite Leishmania amazonensis.

Table 1: In Vitro Activity of this compound against Leishmania amazonensis

| Target Organism/Cell | Form | Parameter | Value (µM) |

| Leishmania amazonensis | Promastigotes | IC50 | 13.8[2][3][4] |

| Leishmania amazonensis | Amastigotes | IC50 | 3.6[2][3][4] |

| Macrophages | - | IC50 | 65.5[2][3][4] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

While specific, detailed experimental protocols for the in vitro analysis of this compound are not extensively published, the methodologies would be analogous to those used for ivermectin and other antiparasitic compounds. Below are representative protocols that can be adapted for the study of this derivative.

Antileishmanial Activity Assay

This protocol is designed to determine the IC50 of a compound against Leishmania promastigotes and amastigotes, as well as its cytotoxicity against host cells.

Materials:

-

Leishmania amazonensis promastigotes and amastigotes

-

Macrophage cell line (e.g., J774, THP-1)

-

Culture media (e.g., M199 for promastigotes, RPMI-1640 for macrophages)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Resazurin-based viability assay reagent (e.g., AlamarBlue)

-

96-well microplates

-

Compound stock solution (dissolved in DMSO)

Promastigote Viability Assay:

-

Seed promastigotes in a 96-well plate at a density of 1 x 10^6 cells/mL in M199 medium supplemented with 10% FBS.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

-

Incubate the plate at 25°C for 72 hours.

-

Add resazurin reagent to each well and incubate for another 4-6 hours.

-

Measure fluorescence or absorbance using a plate reader.

-

Calculate the IC50 value by plotting the percentage of viability against the compound concentration.

Amastigote and Macrophage Cytotoxicity Assay:

-

Seed macrophages in a 96-well plate and allow them to adhere.

-

Infect the macrophages with L. amazonensis promastigotes for 24 hours to allow for differentiation into amastigotes.

-

Remove non-internalized parasites by washing.

-

Add fresh RPMI-1640 medium containing serial dilutions of the test compound.

-

For cytotoxicity assessment, run a parallel plate with uninfected macrophages.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Assess cell viability using a resazurin-based assay as described above.

-

The IC50 for amastigotes is determined from the infected plate, and the IC50 for macrophage cytotoxicity is determined from the uninfected plate.

Potential Mechanisms of Action and Signaling Pathways (Inferred from Ivermectin)

The primary mechanism of action for ivermectin is its high-affinity binding to glutamate-gated chloride channels in invertebrate muscle and nerve cells.[1] This leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and death of the parasite. While it is plausible that this compound shares this mechanism, this has not been experimentally confirmed.

Ivermectin has also been shown to interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA). Furthermore, at higher concentrations, ivermectin can affect various host targets and signaling pathways, which has led to investigations into its potential antiviral and anticancer properties.[1][5]

Visualizing Ivermectin's Primary Mechanism of Action

The following diagram illustrates the established mechanism of action of ivermectin on glutamate-gated chloride channels in invertebrates.

Caption: Ivermectin's mechanism of action on invertebrate GluCl channels.

Experimental Workflow for In Vitro Mechanistic Studies

The following workflow outlines a potential approach for investigating the mechanism of action of ivermectin derivatives like this compound.

Caption: Workflow for in vitro mechanism of action studies.

Conclusion and Future Directions

The available in vitro data on this compound, while limited, demonstrates its potential as an antiparasitic agent, particularly against Leishmania amazonensis. The provided IC50 values suggest that its activity against the amastigote form of the parasite is more potent than against the promastigote form, with a favorable selectivity index relative to macrophage cytotoxicity.

Significant research gaps remain. Future in vitro studies should aim to:

-

Screen this compound against a broader range of parasites and cell lines to establish its activity spectrum.

-

Conduct detailed mechanistic studies, including binding assays with glutamate-gated and GABA-gated chloride channels, to determine if its mechanism of action is analogous to that of ivermectin.

-

Perform comprehensive cytotoxicity and safety profiling in various cell types.

-

Investigate its potential effects on host cell signaling pathways to explore possibilities for drug repurposing.

This technical guide serves as a starting point for researchers and drug development professionals interested in the in vitro evaluation of this compound, providing both the current state of knowledge and a framework for future investigations.

References

Potential Therapeutic Targets of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of 2,3-Dehydro-3,4-dihydro ivermectin, a conjugated analog of the broad-spectrum antiparasitic agent, ivermectin. While research on this specific derivative is nascent, existing data demonstrates its potent leishmanicidal activity. This document synthesizes the available quantitative data for this compound and extrapolates potential mechanisms of action and therapeutic targets based on studies of its parent compound, ivermectin. The guide details proposed signaling pathways, experimental protocols for in vitro evaluation, and presents key data in a structured format to facilitate further research and drug development efforts in the context of leishmaniasis and potentially other parasitic diseases.

Introduction

Ivermectin, a macrocyclic lactone derived from avermectin, is a cornerstone in the treatment of various parasitic infections in both veterinary and human medicine.[1] Its primary mechanism of action in invertebrates involves the modulation of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors, leading to paralysis and death of the parasite.[1] this compound is a conjugated analog of ivermectin that has shown promising activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis.[2][3] Notably, studies have indicated that this conjugated form exhibits higher anti-leishmania activity compared to the parent ivermectin.[2][3] This suggests that the structural modification may enhance its efficacy against certain parasites, warranting a deeper investigation into its specific therapeutic targets and mechanisms of action.

This guide will explore the known biological effects of this compound and delve into the probable molecular targets and cellular pathways it modulates, drawing parallels from the extensive research on ivermectin.

Quantitative Data Summary

The available quantitative data for this compound primarily revolves around its in vitro efficacy against Leishmania amazonensis and its cytotoxicity profile against mammalian macrophages.

| Compound | Target Organism/Cell Line | Assay Type | IC50 / CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | Leishmania amazonensis promastigotes | Anti-promastigote activity | 13.8 | 4.75 | [2][4] |

| Leishmania amazonensis amastigotes | Anti-amastigote activity | 3.6 | 18.19 | [2][4] | |

| Macrophages | Cytotoxicity | 65.5 | - | [2][4] | |

| Ivermectin (Parent Compound) | Leishmania infantum | Anti-amastigote activity | 3.64 ± 0.48 | 117.45 | [5] |

| Macrophages | Cytotoxicity | 427.50 ± 17.60 | - | [5] |

Note: The Selectivity Index (SI) is calculated as the ratio of CC50 (macrophages) to IC50 (amastigotes). A higher SI value indicates greater selectivity for the parasite over the host cell.

Potential Therapeutic Targets and Mechanisms of Action

Based on the known leishmanicidal activity of this compound and the established mechanisms of ivermectin, several potential therapeutic targets and pathways can be proposed.

Direct Anti-parasitic Effects

While the classical targets of ivermectin, GluCls and GABA receptors, are not well-characterized in Leishmania, the observed direct toxicity suggests the involvement of other essential parasite pathways.

A growing body of evidence suggests that ivermectin's anti-leishmanial effect may be mediated through the disruption of the parasite's mitochondria.[5] This is a promising therapeutic avenue as the single mitochondrion in Leishmania is a critical organelle for its survival.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): Ivermectin has been shown to cause a loss of mitochondrial membrane potential in cancer cells, a mechanism that is also plausible in Leishmania.[6] A collapse in ΔΨm would disrupt ATP synthesis and trigger downstream apoptotic pathways.

-

Induction of Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction is often associated with an increase in the production of ROS.[6] Elevated ROS levels can lead to oxidative damage to lipids, proteins, and DNA, ultimately causing parasite death. Studies on ivermectin have demonstrated its ability to increase intracellular ROS.[6]

Caption: Proposed mechanism of direct anti-leishmanial activity.

Modulation of the Host Immune Response

Ivermectin has been shown to modulate the host immune response, which could be a critical component of its therapeutic effect against intracellular amastigotes residing within macrophages.

-

Polarization towards a Th1 Phenotype: A protective immune response against Leishmania is characterized by a strong T-helper 1 (Th1) response, which involves the production of pro-inflammatory cytokines like IFN-γ and TNF-α. These cytokines activate macrophages to kill the intracellular parasites. Studies have shown that ivermectin treatment can lead to an increased Th1 response.[7]

-

Inhibition of Anti-inflammatory Cytokines: A Th2-dominant response, characterized by cytokines such as IL-4 and IL-10, is associated with disease progression in leishmaniasis. Ivermectin may suppress the production of these anti-inflammatory cytokines, thereby shifting the immune balance towards a parasite-clearing Th1 response.[8]

-

Modulation of Macrophage Activity: Ivermectin can directly affect macrophage function, including the production of nitric oxide (NO), a key leishmanicidal molecule.[9]

Caption: Proposed immunomodulatory mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-leishmanial activity and mechanism of action of this compound.

In Vitro Anti-promastigote Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the compound against the extracellular promastigote stage of Leishmania.

Methodology:

-

Parasite Culture: Leishmania amazonensis promastigotes are cultured at 26°C in M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Assay Preparation: Promastigotes in the logarithmic growth phase are harvested, washed, and resuspended in fresh medium to a final concentration of 1 x 10^6 parasites/mL.

-

Compound Dilution: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations.

-

Incubation: 100 µL of the parasite suspension is added to each well of a 96-well plate, followed by 100 µL of the compound dilutions. The plates are incubated at 26°C for 72 hours.

-

Viability Assessment: Parasite viability is determined using a resazurin-based assay. 20 µL of resazurin solution (0.15 mg/mL) is added to each well, and the plates are incubated for another 4-6 hours. The fluorescence (530 nm excitation, 590 nm emission) is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by non-linear regression analysis of the dose-response curves.

Caption: Experimental workflow for the anti-promastigote assay.

In Vitro Anti-amastigote Assay

Objective: To determine the IC50 of the compound against the intracellular amastigote stage of Leishmania within macrophages.

Methodology:

-

Macrophage Culture: Peritoneal macrophages are harvested from BALB/c mice and plated in 96-well plates at a density of 1 x 10^5 cells/well in RPMI-1640 medium with 10% FBS. Cells are allowed to adhere for 24 hours at 37°C in 5% CO2.

-

Infection: Adhered macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. After 4 hours of incubation, non-phagocytosed promastigotes are removed by washing.

-

Compound Treatment: The infected macrophages are treated with serial dilutions of this compound for 72 hours.

-

Quantification of Infection: The cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.

-

Data Analysis: The IC50 value is calculated based on the reduction in the number of amastigotes in treated versus untreated cells.

Macrophage Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the compound on host macrophages.

Methodology:

-

Cell Culture: Peritoneal macrophages are cultured as described in the anti-amastigote assay.

-